2,4,6-Trimethylphenyl isocyanate
Overview
Description
2,4,6-Trimethylphenyl isocyanate, also known as mesityl isocyanate, is an organic compound with the molecular formula C10H11NO. It is a derivative of isocyanic acid and is characterized by the presence of three methyl groups attached to a benzene ring, along with an isocyanate functional group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trimethylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2,4,6-trimethylphenylamine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the product. The reaction can be represented as follows:
2,4,6-Trimethylphenylamine+Phosgene→2,4,6-Trimethylphenyl isocyanate+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are also implemented to handle the toxic and hazardous nature of phosgene .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylphenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and amines to form corresponding carbamates, urethanes, and ureas.
Hydrolysis: Hydrolyzes in the presence of water to form 2,4,6-trimethylphenylamine and carbon dioxide.
Substitution: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Water: Hydrolysis reaction to form amine and carbon dioxide.
Alcohols: Formation of urethanes under mild conditions.
Amines: Formation of ureas at room temperature or slightly elevated temperatures.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
2,4,6-Trimethylphenyl isocyanate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Material Science: Used in the production of polyurethane foams, coatings, and adhesives.
Biological Research: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicinal Chemistry: Utilized in the development of novel drug candidates and therapeutic agents.
Mechanism of Action
The mechanism of action of 2,4,6-trimethylphenyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles. In biological systems, it can modify proteins and enzymes by reacting with amino groups, leading to changes in their structure and function. This reactivity is exploited in various applications, including the development of enzyme inhibitors and the study of protein-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Lacks the three methyl groups present in 2,4,6-trimethylphenyl isocyanate.
2,6-Dimethylphenyl isocyanate: Contains only two methyl groups on the benzene ring.
4-Methylphenyl isocyanate: Contains a single methyl group on the benzene ring.
Uniqueness
This compound is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and steric properties. This compound’s specific structure allows for unique interactions in chemical reactions and applications, making it distinct from other isocyanates .
Properties
IUPAC Name |
2-isocyanato-1,3,5-trimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-4-8(2)10(11-6-12)9(3)5-7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHZRZFONUPQAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344234 | |
Record name | 2,4,6-Trimethylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2958-62-5 | |
Record name | 2,4,6-Trimethylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trimethylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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